molecular formula C8H6N4O3 B13175104 7-Hydroxy-4-methylpteridine-6-carboxylic acid

7-Hydroxy-4-methylpteridine-6-carboxylic acid

Cat. No.: B13175104
M. Wt: 206.16 g/mol
InChI Key: VPTWDUMSZHXUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-4-methylpteridine-6-carboxylic acid is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural sources, including plants and microorganisms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-methylpteridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridine derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-methylpteridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

7-Hydroxy-4-methylpteridine-6-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing other pteridine derivatives, which are valuable in studying chemical reactivity and properties.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways involving pteridines.

    Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active pteridines.

    Industry: It finds applications in developing fluorescent probes and dyes, owing to its unique optical properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-methylpteridine-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, which can impact metabolic processes and cellular functions.

Comparison with Similar Compounds

    7-Hydroxy-4-methylcoumarin: Known for its use in fluorescent probes and as a choleretic drug.

    Pteridine-6-carboxylic acid: Shares structural similarities and is used in biochemical research.

    4-Methyl-7-oxy-glucoside coumarin: Exhibits biological activities such as inhibiting breast cancer cell proliferation.

Uniqueness: 7-Hydroxy-4-methylpteridine-6-carboxylic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

4-methyl-7-oxo-8H-pteridine-6-carboxylic acid

InChI

InChI=1S/C8H6N4O3/c1-3-4-6(10-2-9-3)12-7(13)5(11-4)8(14)15/h2H,1H3,(H,14,15)(H,9,10,12,13)

InChI Key

VPTWDUMSZHXUAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N1)NC(=O)C(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.